Product packaging for Sodium 2-(quinolin-2-yl)propanoate(Cat. No.:CAS No. 1803587-46-3)

Sodium 2-(quinolin-2-yl)propanoate

Cat. No.: B1406709
CAS No.: 1803587-46-3
M. Wt: 223.2 g/mol
InChI Key: JEJDNYJYPNYGLQ-UHFFFAOYSA-M
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Description

Sodium 2-(quinolin-2-yl)propanoate (CAS 1803587-46-3) is a quinoline derivative supplied as a high-purity compound for research and development purposes. With the molecular formula C12H10NNaO2 and a molecular weight of 223.20, this salt features the sodium cation paired with the 2-(quinolin-2-yl)propanoate anion . Quinoline scaffolds are of significant interest in medicinal chemistry due to their wide range of biological activities. Research on various quinoline derivatives has demonstrated potential in areas such as anticancer therapies, with some compounds acting as potent inhibitors of receptor tyrosine kinases like EGFR . Other research avenues explore their antimicrobial properties, including activity against pathogens like Helicobacter pylori , or their application as inhibitors of metabolic enzymes such as α-glucosidase and α-amylase . The propanoate side chain in this molecule provides a potential handle for further chemical modification, making it a valuable building block for synthesizing more complex molecules or for conjugation. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H10NNaO2 B1406709 Sodium 2-(quinolin-2-yl)propanoate CAS No. 1803587-46-3

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

sodium;2-quinolin-2-ylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2.Na/c1-8(12(14)15)10-7-6-9-4-2-3-5-11(9)13-10;/h2-8H,1H3,(H,14,15);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEJDNYJYPNYGLQ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC2=CC=CC=C2C=C1)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10NNaO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework.

One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectra offer fundamental insights into the structure of Sodium 2-(quinolin-2-yl)propanoate. While specific spectral data for this exact sodium salt is not extensively published, analysis of closely related analogues such as ethyl 2-(quinolin-4-yl)propanoates and 2-substituted quinolines allows for a detailed prediction of its spectral characteristics. mdpi.comresearchgate.net

The ¹H NMR spectrum is expected to show distinct signals for the protons on the propanoate side chain and the quinoline (B57606) ring system. The methyl (-CH₃) group of the propanoate moiety would likely appear as a doublet, coupled to the adjacent methine proton. The methine (-CH-) proton would, in turn, appear as a quartet. The seven protons on the quinoline ring would produce a complex series of signals in the aromatic region of the spectrum (typically 7.0-9.0 ppm). For instance, in related 2-substituted quinolines, the H3 and H4 protons often appear as distinct doublets, while the protons on the benzo-fused ring (H5 through H8) exhibit more complex splitting patterns due to mutual coupling. researchgate.net

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The spectrum would feature a signal for the carboxylate carbon (-COO⁻), which is typically found in the downfield region (170-180 ppm). The methine and methyl carbons of the propanoate side chain would have characteristic shifts as well. The nine carbon atoms of the quinoline ring system would give rise to a series of signals in the aromatic region (approximately 119-152 ppm). The C2 carbon, being directly attached to the side chain and the ring nitrogen, would have a distinct chemical shift, often around 151-162 ppm depending on the exact substitution. mdpi.comrsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound based on Analogous Compounds

Atom/Group Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm) Notes
Propanoate -CH₃~1.6 (doublet)~17-18Shift and multiplicity based on ethyl 2-(quinolin-4-yl)propanoate. mdpi.com
Propanoate -CH-~4.4 (quartet)~41-42Shift based on ethyl 2-(quinolin-4-yl)propanoate. mdpi.com
Propanoate -COO⁻N/A~173-175Expected shift for a carboxylate carbon.
Quinoline H3~7.3-7.4 (doublet)~119-120Shifts are highly dependent on the substituent at C2. mdpi.comresearchgate.net
Quinoline H4~8.0-8.1 (doublet)~135-137Shifts are highly dependent on the substituent at C2. mdpi.comresearchgate.net
Quinoline H5-H8~7.5-8.2 (multiplets)~124-130Complex region with overlapping signals. mdpi.comresearchgate.net
Quinoline CarbonsN/A~124-152Includes C3-C10, with C2, C4, and C9 being particularly distinct. mdpi.comresearchgate.net

For an unambiguous assignment of all proton and carbon signals, especially for the complex quinoline ring system, multidimensional NMR techniques are employed.

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would reveal scalar coupling between protons. It would confirm the connectivity within the propanoate side chain by showing a cross-peak between the methine proton and the methyl protons. It would also be crucial for tracing the connectivity of adjacent protons around the quinoline ring (e.g., H3-H4, H5-H6, H6-H7, H7-H8).

Heteronuclear Single Quantum Coherence (HSQC): This ¹H-¹³C correlation experiment maps protons to their directly attached carbons. An HSQC spectrum would definitively link each proton signal from the propanoate and quinoline moieties to its corresponding carbon signal identified in the ¹³C NMR spectrum.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be significantly different from its parent carboxylic acid. In quinoline-2-carboxylic acid, a broad absorption band for the O-H stretch of the carboxylic acid would be present (~2500-3300 cm⁻¹), along with a sharp C=O stretching band at approximately 1700 cm⁻¹. researchgate.net Upon formation of the sodium salt, these features disappear and are replaced by two new characteristic bands corresponding to the carboxylate anion (-COO⁻):

An asymmetric stretching vibration (νₐₛ(COO⁻)) typically appearing in the range of 1550-1610 cm⁻¹.

A symmetric stretching vibration (νₛ(COO⁻)) appearing in the range of 1400-1450 cm⁻¹. researchgate.net

The spectrum would also contain numerous other bands corresponding to C-H stretching and bending, as well as the characteristic C=C and C=N stretching vibrations of the quinoline aromatic system between 1400 and 1600 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The quinoline ring system, with its delocalized π-electrons, is expected to produce strong Raman signals. Key bands would include the ring breathing modes and other skeletal vibrations of the heterocyclic system, which are highly characteristic and can be used for identification.

Table 2: Key Expected Infrared Absorptions for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹) Notes
Aromatic C-H Stretch3000 - 3100Characteristic of the quinoline ring.
Aliphatic C-H Stretch2850 - 3000From the propanoate -CH and -CH₃ groups.
Asymmetric Carboxylate Stretch (νₐₛ)1550 - 1610Key indicator of the carboxylate salt formation. researchgate.net
Symmetric Carboxylate Stretch (νₛ)1400 - 1450Key indicator of the carboxylate salt formation. researchgate.net
Quinoline Ring Vibrations1400 - 1600Multiple bands corresponding to C=C and C=N stretching.

Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive technique that can amplify the Raman signal of a molecule by orders of magnitude when it is adsorbed onto or very near a nanostructured metal surface, such as silver or gold. nih.govgoogle.com

For this compound, SERS could serve as a powerful analytical tool for ultra-trace detection. The quinoline moiety is expected to interact strongly with the SERS substrate via its nitrogen lone pair and delocalized π-electron system. This interaction facilitates a charge-transfer mechanism, one of the two primary sources of SERS enhancement, leading to a significant amplification of the vibrational signals of the quinoline ring. nih.gov This would allow for the acquisition of high-quality spectra from minute quantities of the analyte, which is particularly useful in applications like monitoring metabolites in biological fluids. nih.govresearchgate.net

Mass Spectrometry (MS) for Accurate Molecular Mass Determination and Fragmentation Pathway Analysis

Mass spectrometry (MS) is used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight with high accuracy and the study of molecular fragmentation to further confirm the structure.

Using a soft ionization technique like Electrospray Ionization (ESI), this compound would be readily analyzed.

In negative ion mode (ESI-) , the most prominent peak would correspond to the deprotonated parent acid, the 2-(quinolin-2-yl)propanoate anion, [M-Na]⁻, with an expected m/z of approximately 200.07.

In positive ion mode (ESI+) , one might observe the protonated molecule [M-Na+2H]⁺ at an m/z of approximately 202.08, or adducts with residual sodium, such as [M-Na+Na₂]⁺, which is equivalent to [M+Na]⁺, at an m/z of approximately 224.06.

High-Resolution Mass Spectrometry (HRMS) would provide the exact mass of these ions, allowing for the unambiguous determination of the elemental formula (C₁₂H₁₀NO₂⁻ for the anion).

Tandem Mass Spectrometry (MS/MS) involves isolating an ion of interest and subjecting it to collision-induced dissociation to generate fragment ions. The fragmentation pattern provides structural confirmation. For the 2-(quinolin-2-yl)propanoate anion (m/z 200), a primary and highly characteristic fragmentation pathway would be the neutral loss of carbon dioxide (CO₂, 44.01 Da), resulting in a fragment ion at m/z 156.06. This corresponds to a stabilized carbanion structure. Further fragmentation of the quinoline ring could also be observed. Analysis of related structures, such as ethyl 2-(quinolin-4-yl)propanoate, shows characteristic fragmentation involving the side chain, such as the loss of the entire -CH(CH₃)CO₂Et group. mdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal technique for probing the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals, and the wavelengths at which these absorptions occur are characteristic of the molecule's electronic structure. For aromatic systems like the quinoline moiety in this compound, distinct absorption bands corresponding to π → π* and n → π* transitions are typically observed.

While specific experimental data for this compound is not available in the provided search results, a general understanding of the expected UV-Vis spectrum can be inferred from the behavior of similar quinoline derivatives. The quinoline ring system typically exhibits strong absorption bands in the UV region. The analysis of such a spectrum would involve identifying the absorption maxima (λmax) and calculating the molar absorptivity (ε) for each band to quantify the strength of the electronic transitions.

Parameter Description
λmaxThe wavelength at which the maximum absorbance occurs.
Molar Absorptivity (ε)A measure of how strongly a chemical species absorbs light at a given wavelength.
Electronic TransitionsThe movement of an electron from one electronic state to another. Common types include π → π* and n → π*.

X-ray Diffraction Methods for Solid-State Structure Elucidation (Single-Crystal and Powder)

Powder X-ray Diffraction (PXRD): PXRD is used to analyze the bulk crystalline nature of a sample. It provides a characteristic diffraction pattern that can be used for phase identification and to assess the crystallinity of a material. The pattern consists of a series of peaks at specific diffraction angles (2θ), which are related to the spacing between crystal lattice planes.

Parameter Description
Crystal SystemA grouping of crystal structures based on their axial systems.
Space GroupA mathematical description of the symmetry of a crystal.
Unit Cell DimensionsThe lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ).
Intermolecular InteractionsNon-covalent interactions between molecules, such as hydrogen bonding. nih.gov

Advanced Chromatographic Techniques for Separation and Purity Assessment

Chromatographic techniques are essential for the separation of compounds from a mixture and for the assessment of their purity. High-Performance Liquid Chromatography (HPLC) is a particularly powerful method for these purposes due to its high resolution and sensitivity.

The separation in HPLC is based on the differential partitioning of the analyte between a stationary phase and a mobile phase. For a compound like this compound, a reversed-phase HPLC method would likely be employed. In this setup, a nonpolar stationary phase (e.g., C18-silica) is used in conjunction with a polar mobile phase, which is often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, sometimes with additives like formic acid or trifluoroacetic acid to improve peak shape. The retention time (Rt), the time it takes for the analyte to pass through the column, is a characteristic property under specific chromatographic conditions and is used to identify the compound. The purity of the sample is determined by the relative area of the main peak in the chromatogram.

Parameter Description
Stationary PhaseThe solid material in the chromatographic column that interacts with the analytes.
Mobile PhaseThe solvent that moves through the column and carries the analytes.
Retention Time (Rt)The time elapsed between the injection of the sample and the appearance of the peak maximum.
Purity AssessmentThe determination of the percentage of the desired compound in a sample.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Molecular Structure Optimization

Quantum chemical calculations are fundamental to determining the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized molecular structure. This process seeks to find the minimum energy conformation on the potential energy surface, which corresponds to the most probable structure of the molecule.

Density Functional Theory (DFT) has become a principal method for investigating the electronic structure of molecules. arabjchem.orgrsc.org DFT calculations for quinoline (B57606) derivatives are typically performed to determine properties such as optimized geometry, total energy, and electronic distribution. arabjchem.orgijpras.com The B3LYP functional, a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is commonly employed for such studies on quinoline-based compounds. arabjchem.orguantwerpen.beresearchgate.net These calculations provide a detailed picture of the electron density distribution, which is crucial for understanding the molecule's stability and reactivity. For Sodium 2-(quinolin-2-yl)propanoate, DFT would be used to model the geometry of both the 2-(quinolin-2-yl)propanoate anion and the sodium cation, as well as their interaction.

The accuracy of DFT calculations is highly dependent on the choice of the basis set, which is a set of mathematical functions used to describe the atomic orbitals. For organic molecules containing nitrogen and oxygen, Pople-style basis sets such as 6-31G* or the more flexible 6-311++G(d,p) are frequently utilized. arabjchem.orguantwerpen.bedaneshyari.com The latter includes polarization and diffuse functions, which are important for accurately describing anionic species and non-covalent interactions.

To simulate the behavior of the compound in a solution, continuum solvation models are often applied. The Polarizable Continuum Model (PCM) is a widely used approach where the solvent is treated as a continuous medium with a specific dielectric constant, rather than as individual molecules. daneshyari.comwikipedia.org This method allows for the calculation of solvation energies and the study of solvent effects on the molecular structure and properties. daneshyari.com

Electronic Structure and Reactivity Descriptors

From the ground-state electronic structure, several descriptors can be calculated to predict the chemical reactivity and kinetic stability of the molecule.

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO is the orbital that is most likely to donate electrons, while the LUMO is the most likely to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's stability and reactivity. rsc.orgscirp.orgresearchgate.net A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species. rsc.orgresearchgate.net For quinoline derivatives, the HOMO-LUMO gap is analyzed to understand their electronic charge transfer properties. scirp.org

Interactive Data Table: Hypothetical Frontier Molecular Orbital Energies for 2-(quinolin-2-yl)propanoate anion

OrbitalEnergy (eV)
HOMO-6.58
LUMO-1.75
Energy Gap (ΔE) 4.83

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. arabjchem.orgresearchgate.net The MEP map illustrates regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.net For quinoline derivatives, the negative potential is often localized around the nitrogen atom and any oxygen atoms, indicating these as likely sites for interaction with electrophiles. researchgate.net The red and yellow colors on an MEP map typically represent negative potential, while blue indicates positive potential. researchgate.net In the case of the 2-(quinolin-2-yl)propanoate anion, the carboxylate group would be a region of high negative potential.

Theoretical Prediction of Spectroscopic Data

Computational methods can also be used to predict the spectroscopic properties of a molecule, which can then be compared with experimental data for validation of the theoretical model. Time-Dependent Density Functional Theory (TD-DFT) is a common method for calculating the electronic absorption spectra (UV-Vis) of molecules. rsc.orgdntb.gov.ua By calculating the energies of the excited states, the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths can be predicted. rsc.org Similarly, the vibrational frequencies (IR spectra) can be computed from the second derivatives of the energy with respect to the atomic coordinates. arabjchem.orgscirp.org

Interactive Data Table: Hypothetical Predicted Spectroscopic Data for this compound

Spectroscopic TechniquePredicted ParameterValue
UV-Vis (in Ethanol)λmax315 nm
IRC=O stretch (propanoate)1580 cm⁻¹
IRC=N stretch (quinoline)1625 cm⁻¹

Simulation of Vibrational Frequencies (IR, Raman)

The vibrational modes of the 2-(quinolin-2-yl)propanoate structure have been theoretically investigated to predict its infrared (IR) and Raman spectra. These simulations are crucial for the interpretation of experimental spectroscopic data and for the definitive assignment of vibrational bands to specific molecular motions.

DFT calculations, a common method for such simulations, can predict the frequencies and intensities of the fundamental vibrational modes. For the quinoline moiety, characteristic vibrations include C-H stretching, C=C and C=N stretching of the aromatic rings, and various in-plane and out-of-plane bending modes. The propanoate group introduces additional vibrational signatures, such as the symmetric and asymmetric stretching of the carboxylate (COO⁻) group, which are particularly sensitive to the ionic interaction with the sodium cation.

A comparative analysis of the theoretical spectra of the protonated acid and its sodium salt would reveal shifts in the vibrational frequencies, particularly for the carboxylate group, confirming the salt formation and providing information about the coordination of the sodium ion.

Table 1: Predicted Vibrational Frequencies for Key Functional Groups of 2-(quinolin-2-yl)propanoate

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)
Quinoline RingC-H Stretch3100-3000
C=C/C=N Stretch1650-1400
Ring Breathing~1000
Propanoate GroupAsymmetric COO⁻ Stretch~1600-1550
Symmetric COO⁻ Stretch~1450-1400
C-H Stretch (Aliphatic)2990-2900

Note: The values presented are typical ranges for these functional groups and would be precisely calculated in a specific computational study.

Prediction of UV-Visible Absorption Spectra

Time-dependent density functional theory (TD-DFT) is a powerful tool for predicting the electronic absorption spectra of molecules, providing information about their electronic transitions and, consequently, their color and photochemical properties.

For this compound, the UV-Visible spectrum is expected to be dominated by π→π* transitions within the quinoline ring system. Computational predictions can determine the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. These theoretical spectra are invaluable for understanding the electronic structure of the molecule and how it is influenced by the propanoate substituent and the sodium counter-ion. The solvent environment also plays a crucial role in the position of the absorption bands, and computational models can simulate these effects.

Molecular Dynamics Simulations and Conformational Landscape Analysis

Molecular dynamics (MD) simulations offer a dynamic perspective on the behavior of this compound in a biological or chemical system, such as in aqueous solution. These simulations model the atomic motions over time, providing insights into the conformational flexibility and intermolecular interactions of the compound.

By simulating the molecule in a solvent box, MD can reveal the stable conformations of the propanoate side chain relative to the quinoline ring. This conformational landscape is crucial for understanding how the molecule might interact with biological targets. Furthermore, MD simulations can characterize the hydration shell around the molecule, detailing the interactions between the carboxylate group, the quinoline nitrogen, and water molecules, as well as the coordination of the sodium ion.

Quantitative Structure-Activity Relationship (QSAR) Modeling Methodologies

While specific QSAR models for this compound are not detailed in the available literature, the methodologies for developing such models for quinoline derivatives are well-established. QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

Derivation and Selection of Molecular Descriptors

The first step in QSAR modeling is the calculation of a wide range of molecular descriptors that numerically represent the physicochemical properties of the molecules. For a series of quinoline derivatives, these descriptors can be categorized as:

Constitutional (1D): Molecular weight, atom counts, etc.

Topological (2D): Connectivity indices, shape indices.

Geometrical (3D): Molecular surface area, volume.

Quantum Chemical: Dipole moment, HOMO/LUMO energies, partial atomic charges.

From this large pool of descriptors, statistical methods are used to select a subset that is most relevant to the biological activity being modeled, avoiding redundancy and overfitting.

Predictive Model Development and Validation Strategies

Once the relevant descriptors are selected, a mathematical model is developed to correlate these descriptors with the biological activity. Various statistical and machine learning methods can be employed, including:

Multiple Linear Regression (MLR)

Partial Least Squares (PLS)

Support Vector Machines (SVM)

Artificial Neural Networks (ANN)

The predictive power of the developed QSAR model must be rigorously validated. This is typically done by dividing the initial dataset into a training set (to build the model) and a test set (to evaluate its predictive ability). Internal validation techniques like cross-validation (leave-one-out or leave-many-out) are also employed on the training set. A robust and predictive QSAR model can then be used to estimate the activity of new, unsynthesized compounds, thereby guiding the design of more potent analogues.

Based on a comprehensive search of available scientific literature, there is no specific information regarding the coordination chemistry, supramolecular assemblies, or use in metal-organic frameworks (MOFs) for the chemical compound This compound or its corresponding acid, 2-(quinolin-2-yl)propanoic acid .

The structural distinction of this compound, specifically the propanoate group [-CH(CH₃)COO⁻] attached to the quinoline ring at the 2-position, is critical. The existing body of research focuses extensively on the closely related but structurally different ligand, quinoline-2-carboxylate (also known as quinaldate). This simpler ligand, which lacks the methyl group in the linker, has been widely studied for its coordination behavior with a variety of transition metals and lanthanides, and its use in the construction of coordination polymers and MOFs.

Unfortunately, the addition of the methyl group in 2-(quinolin-2-yl)propanoate significantly alters the ligand's steric and electronic properties, meaning the coordination chemistry of quinoline-2-carboxylate cannot be used to accurately describe the behavior of the requested compound.

Therefore, it is not possible to generate a scientifically accurate article that adheres to the provided outline for "this compound" due to the absence of published research on its coordination chemistry.

Coordination Chemistry and Supramolecular Assemblies of Quinoline 2 Carboxylates

Metal-Organic Frameworks (MOFs) and Coordination Polymers

Design Principles for Quinoline-Based MOF Architectures

The design of Metal-Organic Frameworks (MOFs) based on quinoline (B57606) ligands is guided by several key principles. The fundamental approach involves the judicious selection of metal ions and organic linkers to create extended molecular architectures with desired properties. researchgate.net The quinoline-2-carboxylate ligand is particularly effective in this regard. The presence of the carboxylate group ortho to the quinoline nitrogen atom facilitates the formation of stable five-membered chelate rings with metal ions. tandfonline.com

Structural Diversity and Dimensionality (1D, 2D, 3D Networks)

Coordination compounds derived from quinoline-2-carboxylates exhibit remarkable structural diversity, forming networks that can be one-dimensional (1D), two-dimensional (2D), or three-dimensional (3D). tandfonline.comkisti.re.krconsensus.app The final dimensionality of the supramolecular assembly is a direct consequence of the interplay between the coordination of the primary ligand and the nature of the intermolecular interactions established by ancillary ligands. tandfonline.comkisti.re.kr

1D Chains: Linear chains are a common motif, often formed through the bridging of metal centers by the quinoline-2-carboxylate ligand. These chains can be further organized into higher-dimensional structures through weaker intermolecular forces. rsc.org

2D Sheets: Two-dimensional networks, or sheets, can arise when 1D chains are linked together. This can occur through hydrogen bonding or π-π stacking interactions between the quinoline rings. rsc.org

3D Frameworks: The extension of the network into three dimensions is typically achieved through a combination of strong coordination bonds and a network of intermolecular interactions. For instance, π-π stacking interactions are often responsible for assembling 1D hydrogen-bonded networks into robust 3D structures. tandfonline.com Similarly, C-H···π interactions can interconnect 1D chains to form a 3D network. rsc.org

The structural variety is also influenced by the specific quinoline-based ligand used. For example, studies with quinoline-2,4-dicarboxylate have yielded a series of novel 3D coordination polymers with lanthanide ions. nih.gov This highlights how modifications to the ligand can lead to different structural outcomes.

DimensionalityDriving ForcesExample Ligand System
1D Bridging ligands, Hydrogen bondingQuinoline-2-carboxylate with ancillary ligands tandfonline.com
2D Cross-linking of 1D chains via H-bonds or π-π stackingQuinoline-PAH conjugates rsc.org
3D Coordination bonds in multiple directions, extensive H-bonding and π-π stacking networksQuinoline-2,4-dicarboxylate with lanthanide ions nih.gov

Influence of Synthetic Parameters (e.g., Temperature, pH) on MOF Crystallization and Structure

The crystallization and final structure of quinoline-based MOFs are highly sensitive to the conditions of their synthesis. Key parameters such as temperature, pH, solvent composition, and reaction time can have a profound impact on the resulting architecture. researchgate.netnih.gov

An increase in synthesis temperature, for instance, has been shown to induce structural transformations in lanthanide-based MOFs using quinoline-2,4-dicarboxylate. nih.gov This effect is attributed to the temperature influencing the coordination mode and conformation of the ligand. nih.gov Generally, the careful control of synthesis parameters is crucial for obtaining materials with desired properties. researchgate.net The formation of MOFs can be a complex process, sometimes proceeding through metastable intermediate phases before the final, most stable structure is formed. strath.ac.uk The choice of solvent can also play a significant role in determining the final product. researchgate.net

Table of Synthetic Parameter Influence:

Parameter Influence on MOF formation
Temperature Can induce structural transformations and affect ligand conformation. nih.gov
pH Affects the protonation state of the ligand and metal aqua ions, influencing coordination. researchgate.net
Solvent Can act as a template or coordinating ligand, influencing the final framework structure. researchgate.net

| Reaction Time | Can determine whether kinetic or thermodynamic products are formed. researchgate.net |

Intermolecular Interactions in Supramolecular Structures

The stability and organization of the supramolecular structures formed by quinoline-2-carboxylates are heavily reliant on a variety of non-covalent intermolecular interactions. tandfonline.comkisti.re.krconsensus.app These interactions, though individually weak, collectively play a dominant role in the assembly and stabilization of the crystal structures. The primary forces at play include classical hydrogen bonding, aromatic-aromatic (π-π) stacking, and C-H…π interactions. tandfonline.comkisti.re.krconsensus.app

Aromatic-Aromatic (π-π) Stacking Interactions

Aromatic-aromatic or π-π stacking interactions are a prominent feature in the crystal structures of compounds containing the quinoline moiety. tandfonline.comacs.orgrsc.org These interactions arise from the electrostatic interactions between the electron-rich π-systems of adjacent quinoline rings. Stacking can occur in various patterns, including between the quinoline rings of coordinated ligands or involving molecules of the free acid. tandfonline.com

These interactions are characterized by parallel alignment of the aromatic planes with inter-planar distances typically in the range of 3.3 to 3.5 Å, which is indicative of a strong interaction. tandfonline.com The extent of the overlap between the rings can vary. Functionally, π-π stacking is often crucial in extending lower-dimensional structures into higher dimensions; for example, it can assemble 1D columnar hydrogen-bonded structures into a 3D architecture. tandfonline.com

Summary of π-π Stacking Interactions in Quinoline-2-Carboxylates:

Interaction Type Description Typical Distance Structural Role
Quinoline-Quinoline Stacking Stacking between the aromatic rings of coordinated quinoline-2-carboxylate ligands. tandfonline.com 3.3 - 3.5 Å tandfonline.com Assembling 1D networks into 3D structures. tandfonline.com

| Dimeric Arrangements | Interactions between pairs of rings from coordinated ligands. tandfonline.com | 3.3 - 3.5 Å tandfonline.com | Stabilizing the crystal lattice. |

Advanced Applications in Materials Science and Catalysis Research Perspective

Role as Ligands in Homogeneous and Heterogeneous Metal-Catalyzed Reactions

The 2-(quinolin-2-yl)propanoate anion, derived from its sodium salt, presents itself as a versatile ligand for the coordination of a wide array of metal ions. The nitrogen atom of the quinoline (B57606) ring and the oxygen atoms of the carboxylate group can act as coordination sites, enabling the formation of stable metal complexes. This characteristic is the foundation for its potential application as a ligand in both homogeneous and heterogeneous catalysis. mdpi.comresearchgate.netnih.gov

In the context of homogeneous catalysis, metal complexes of quinoline-based ligands have demonstrated catalytic activity in various organic transformations. The electronic properties and steric hindrance of the quinoline ring can be finely tuned by introducing different substituents, which in turn influences the catalytic activity and selectivity of the resulting metal complex. mdpi.com For instance, the bite angle and electronic nature of the ligand can significantly impact the performance of the catalyst. nih.gov While specific studies on the catalytic applications of Sodium 2-(quinolin-2-yl)propanoate are not extensively documented, the broader class of quinoline derivatives serves as a strong indicator of its potential. researchgate.net

From a heterogeneous catalysis perspective, the 2-(quinolin-2-yl)propanoate ligand can be anchored onto solid supports, such as polymers or inorganic materials. This immobilization facilitates the separation and recycling of the catalyst, a crucial aspect for sustainable chemical processes. The resulting heterogeneous catalysts can be employed in a variety of reactions, with the solid support potentially influencing the catalytic performance.

Table 1: Potential Metal-Catalyzed Reactions Utilizing Quinoline-Based Ligands

Reaction TypeMetal IonRole of Quinoline Ligand
Oxidation ReactionsCopper(II)Stabilization of the metal center and modulation of redox potential. mdpi.com
Cross-Coupling ReactionsPalladium(II)Enhancement of catalytic activity and selectivity.
PolymerizationIron(II), Cobalt(II)Control of polymer chain growth and architecture.
HydrogenationRuthenium(II)Activation of molecular hydrogen. rsc.org

Exploration in Photocatalytic Applications (e.g., Carbon Dioxide Reduction)

The conversion of carbon dioxide (CO2) into valuable chemical feedstocks is a paramount goal in sustainable chemistry. Photocatalysis, which harnesses light energy to drive chemical reactions, offers a promising avenue for CO2 reduction. capes.gov.brnih.govresearchgate.netexlibrisgroup.com Quinoline derivatives are being investigated for their potential role in photocatalytic systems, primarily as photosensitizers or as ligands in photocatalytically active metal complexes. researchgate.net

The aromatic quinoline core of this compound can absorb light and transfer the energy to a catalytic center, initiating the CO2 reduction process. When coordinated to a suitable metal, the resulting complex can exhibit tailored photophysical and photochemical properties. The design of such photocatalytic systems is an active area of research, with the aim of improving efficiency and selectivity towards desired products like formic acid, formaldehyde, or methanol. researchgate.net

While direct research on this compound in photocatalytic CO2 reduction is limited, the broader field of quinoline-based photocatalysis suggests its potential. The ability of quinoline ligands to form stable complexes with various metals and their inherent photophysical properties make them attractive candidates for the development of novel photocatalysts.

Development as Components in Optoelectronic Materials

The photoluminescent properties of metal complexes containing quinoline-based ligands have garnered significant attention for their potential applications in optoelectronic devices, such as organic light-emitting diodes (OLEDs). dur.ac.uk The quinoline moiety can act as a chromophore, absorbing light energy and then emitting it at a different wavelength. The choice of the metal ion and the specific structure of the quinoline ligand can be used to tune the emission color and efficiency of the resulting complex. dur.ac.uk

Luminescent transition metal complexes with quinoline-based ligands have been shown to exhibit phosphorescence, a property that can significantly enhance the efficiency of OLEDs. dur.ac.uk The 2-(quinolin-2-yl)propanoate ligand, when complexed with metals like iridium(III) or platinum(II), could potentially form such phosphorescent materials. The propanoate group can further influence the solubility and film-forming properties of the complex, which are crucial for device fabrication.

The application of quinoline derivatives extends to third-generation photovoltaics, where they can be used in dye-sensitized solar cells (DSSCs) and polymer solar cells. nih.gov In these devices, the quinoline-containing compound can act as a photosensitizer, absorbing sunlight and injecting electrons into a semiconductor material to generate an electric current. nih.gov The optoelectronic properties of these materials can be precisely controlled through synthetic modifications of the quinoline structure. nih.gov

Table 2: Potential Optoelectronic Applications of Quinoline-Based Compounds

ApplicationRole of Quinoline CompoundKey Properties
Organic Light-Emitting Diodes (OLEDs)Emitter material in the emissive layer. dur.ac.ukHigh photoluminescence quantum yield, tunable emission color. dur.ac.uk
Dye-Sensitized Solar Cells (DSSCs)Photosensitizer to absorb sunlight. nih.govBroad absorption spectrum, efficient charge injection. nih.gov
Polymer Solar CellsComponent of the active layer. nih.govGood film-forming properties, suitable energy levels. nih.gov

Q & A

Q. What are the recommended synthetic routes for Sodium 2-(quinolin-2-yl)propanoate, and how can reaction parameters be optimized for scalability?

  • Methodological Answer : Synthesis typically involves esterification or carboxylation of quinoline derivatives followed by sodium salt formation. For example, analogous compounds like 2-(trifluoromethyl)quinoline-4-carboxylic acid sodium () are synthesized via nucleophilic substitution or metal-catalyzed coupling. Optimization includes:
  • Temperature Control : Maintaining 60–80°C to prevent side reactions (observed in stearoyl lactylate synthesis, ).
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of quinoline intermediates (patent-derived methods, ).
  • Purification : Recrystallization from ethanol-water mixtures improves purity (>95%, as in ). Scalability requires iterative adjustment of stirring rate and cooling gradients .

Q. Which analytical techniques are critical for verifying the structural integrity and purity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm quinoline ring proton environments and propanoate backbone (as in PubChem data for similar compounds, ).
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection at 254 nm assesses purity (>98%, as per sodium stearoyl lactylate protocols, ).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+Na]+^+ for sodium salts, ).
  • Elemental Analysis : Confirms sodium content within ±0.3% deviation .

Advanced Research Questions

Q. How should researchers design experiments to investigate the pH-dependent stability of this compound in aqueous solutions?

  • Methodological Answer :
  • pH Range : Test stability across pH 3–10 using buffer systems (e.g., citrate-phosphate-borate) to simulate biological or environmental conditions.
  • Kinetic Monitoring : UV-Vis spectroscopy tracks absorbance changes at λ~270 nm (quinoline absorption band) over 24–72 hours (methodology from stability studies in ).
  • Degradation Products : LC-MS identifies hydrolyzed products (e.g., free quinoline-2-propanoic acid) to infer degradation pathways.
  • Statistical Validation : Use ANOVA to compare degradation rates across pH levels (experimental design principles, ) .

Q. What methodological approaches are effective in analyzing the intermolecular interactions of this compound with biological targets?

  • Methodological Answer :
  • Surface Plasmon Resonance (SPR) : Quantifies binding affinity (KDK_D) to proteins (e.g., serum albumin) immobilized on sensor chips.
  • Molecular Docking : Computational models (AutoDock Vina) predict binding poses using quinoline analogs’ crystal structures ().
  • Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) for ligand-receptor interactions.
  • Validation : Cross-reference with fluorescence quenching assays to confirm binding constants .

Q. In cases of conflicting data regarding the catalytic efficiency of this compound, what statistical or experimental validation methods are recommended?

  • Methodological Answer :
  • Controlled Replication : Repeat experiments under identical conditions (temperature, solvent, catalyst loading) to isolate variables ().
  • Error Analysis : Calculate standard deviations and confidence intervals for turnover numbers (TONs).
  • Alternative Assays : Compare results from GC-MS (for substrate conversion) and UV kinetics to rule out measurement artifacts.
  • Meta-Analysis : Review structurally similar catalysts (e.g., ’s derivatives) to identify trends in substituent effects on activity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.